REACTION_SMILES
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[CH3:19][OH:20].[CH:1](=[O:2])[CH:3]1[C:4](=[O:13])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11][CH2:12]1.[S:14](=[O:15])(=[O:16])([OH:17])[OH:18]>>[CH:1]([O:2][CH3:19])=[C:3]1[C:4](=[O:13])[c:5]2[cH:6][cH:7][cH:8][cH:9][c:10]2[CH2:11][CH2:12]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CC1CCc2ccccc2C1=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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COC=C1CCc2ccccc2C1=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |